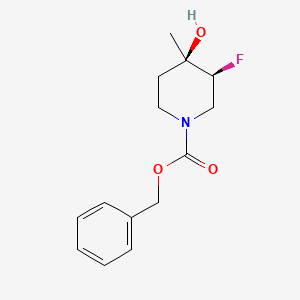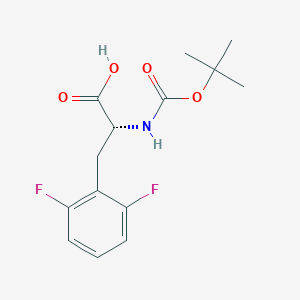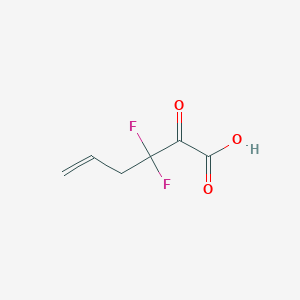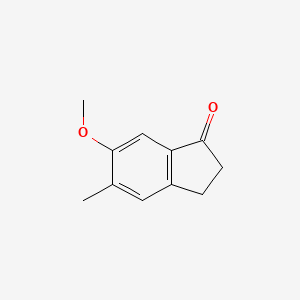
N-Methylbutane-1-sulfonamide
Overview
Description
N-Methylbutane-1-sulfonamide is a chemical compound with the CAS Number: 16867-25-7 . It has a molecular weight of 151.23 and its IUPAC name is N-methyl-1-butanesulfonamide . The physical form of this compound is liquid .
Synthesis Analysis
The synthesis of sulfonamides like this compound can be achieved through various methods. One such method involves the use of 4-nitrophenyl benzylsulfonate as a starting material, which enables the synthesis of a large range of sulfonamides at room temperature from a wide range of aliphatic, linear, and cyclic amines, anilines, and N-methylanilines . Another method involves the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines .Molecular Structure Analysis
The InChI code for this compound is1S/C5H13NO2S/c1-3-4-5-9(7,8)6-2/h6H,3-5H2,1-2H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful for searching and identifying the compound in databases. Chemical Reactions Analysis
Sulfonamides, including this compound, have various applications in organic synthesis. They can act as an activating group, protecting group, leaving group, and as a molecular scaffold .Physical And Chemical Properties Analysis
This compound has a molecular weight of 151.23 . It is a liquid at room temperature .Scientific Research Applications
Environmental Occurrence and Human Exposure
Indoor and Outdoor Air Pollution : Studies have found perfluorinated alkyl sulfonamides (PFASs), which are related to N-Methylbutane-1-sulfonamide, in indoor air, house dust, and outdoor air. These compounds are used in consumer products for surface protection. Notably, the indoor concentrations of certain PFASs were significantly higher than outdoor concentrations, indicating indoor air as a significant source of these compounds to the outside environment (Shoeib et al., 2005).
Pesticide Residues and Biodegradation : N-Ethyl perfluorooctane sulfonamide (a compound related to this compound) is the active ingredient in certain pesticides. Its biotransformation and the dynamics of associated microbial communities in wetland plants were studied, providing insights into its environmental fate and effects on microbial ecosystems (Yin et al., 2018).
Chemical Properties and Reactions
Atmospheric Chemistry : Research on the atmospheric chemistry of N-methyl perfluorobutane sulfonamidoethanol (closely related to this compound) provides insights into its reaction with OH radicals and its environmental impact. This study also identified various degradation products, adding to the understanding of the atmospheric fate of such compounds (D’eon et al., 2006).
Rotational Barriers in Sulfonamides : A study on nonafluorobutane-1-sulfonamides, which share a sulfonamide moiety with this compound, discovered unusually high rotational barriers around the S-N bonds. This research contributes to the understanding of the molecular behavior and properties of sulfonamides (Lyapkalo et al., 2002).
Agricultural and Environmental Implications
- Pesticide Use and Environmental Impact : The extensive use of sulfluramid (containing N-ethyl perfluorooctane sulfonamide) in Brazilian agriculture as a pesticide was studied. This research provides insights into the occurrence of various per- and polyfluoroalkyl substances (PFASs) in the environment, highlighting the impact of such pesticides on ecological systems (Nascimento et al., 2018).
Toxicology and Human Health
- Mitochondrial Permeability and Toxicity : Research on N-alkyl perfluorooctane sulfonamides (related to this compound) demonstrated their potential toxic effects, particularly on mitochondrial permeability. This study contributes to the understanding of the toxicological profile of such compounds (O’Brien et al., 2006).
Analytical Techniques
- Sulfonamide Antibiotic Analysis : Advances in analytical techniques for detecting sulfonamide antibiotics, to which this compound is structurally related, have been reported. These methods are crucial for monitoring and controlling the presence of these compounds in various matrices (Chiavarino et al., 1998).
Mechanism of Action
Target of Action
N-Methylbutane-1-sulfonamide, like other sulfonamides, primarily targets enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance, pH regulation, and folate synthesis .
Mode of Action
Sulfonamides, including this compound, are known to inhibit the activity of their target enzymes. They achieve this by mimicking the natural substrates of these enzymes, thereby blocking the active sites and preventing the enzymes from performing their normal functions . This results in a disruption of the physiological processes that these enzymes are involved in .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can disrupt fluid and pH balance, while the inhibition of dihydropteroate synthetase can interfere with the synthesis of folate, a vital nutrient for cell growth and division .
Pharmacokinetics
The pharmacokinetics of this compound, like other sulfonamides, involves its absorption, distribution, metabolism, and excretion (ADME). Generally, sulfonamides are well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of this compound’s action is the disruption of physiological processes regulated by its target enzymes. This can lead to various effects, depending on the specific process disrupted. For example, disruption of folate synthesis can inhibit cell growth and division, potentially leading to antibacterial effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its ability to interact with its target enzymes . Additionally, factors such as temperature can affect the compound’s stability .
Safety and Hazards
Future Directions
While specific future directions for N-Methylbutane-1-sulfonamide are not mentioned in the search results, the sulfonamide motif, which includes this compound, is a valuable tool in medicinal chemistry and organic synthesis . Therefore, future research may continue to explore new applications and synthesis methods for sulfonamides.
properties
IUPAC Name |
N-methylbutane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-3-4-5-9(7,8)6-2/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUPBDDCEQLSBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16867-25-7 | |
| Record name | N-methylbutane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![14H-Benzo[c]benzofuro[2,3-a]carbazole](/img/structure/B3245341.png)


![Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-](/img/structure/B3245382.png)






![Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-](/img/structure/B3245434.png)
